molecular formula C17H23NO6 B1380628 Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- CAS No. 1569085-10-4

Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-

Cat. No.: B1380628
CAS No.: 1569085-10-4
M. Wt: 337.4 g/mol
InChI Key: ZJHDXGGOCROTOB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism Considerations

The systematic nomenclature of benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- follows International Union of Pure and Applied Chemistry guidelines for complex polyfunctional molecules. The compound is officially designated with the molecular formula C17H23NO6 and carries the PubChem CID 90061896, establishing its unique chemical identity within structural databases. The preferred IUPAC name for this compound is 3-methoxy-4-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]methoxy]benzoic acid, which systematically describes each functional component and their positional relationships.

The nomenclature begins with the benzoic acid parent structure, indicating the presence of a carboxylic acid group attached to a benzene ring. The numbering system follows standard aromatic substitution patterns, with the carboxylic acid serving as the reference point for position assignments. The 3-methoxy substituent occupies the meta position relative to the carboxylic acid, while the more complex 4-position substituent represents the primary structural complexity of the molecule. This 4-position substituent consists of a methoxy oxygen atom connected to a methylene bridge, which links to a substituted cyclopropane ring bearing a tert-butoxycarbonyl amino group.

Constitutional isomerism considerations for this compound encompass multiple potential arrangements of the constituent functional groups. The molecular formula C17H23NO6 permits numerous constitutional isomers through different connectivity patterns of the carbon skeleton, alternative positioning of functional groups, and varied arrangements of the heteroatoms. Within the framework of isomerism classification, this compound represents a specific constitutional arrangement where the carboxylic acid, methoxy groups, cyclopropane ring, and protecting group maintain distinct positional relationships. Alternative constitutional isomers could theoretically arise from repositioning the methoxy substituents to different ring positions, altering the connection point of the cyclopropane-containing side chain, or modifying the internal connectivity of the protecting group.

The structural complexity inherent in this molecule generates additional isomerism considerations related to the cyclopropane ring system. Cyclopropane rings exhibit unique geometric constraints due to their three-membered structure, which influences both constitutional and stereochemical properties. The substitution pattern on the cyclopropane ring creates potential for geometric isomerism, particularly concerning the relative spatial arrangements of the amino protecting group and the methylene bridge connection. These geometric relationships significantly impact the overall molecular conformation and potential biological activity profiles.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular geometry of benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-. While specific crystallographic data for this exact compound was not available in the search results, analogous compounds and structural principles from the Cambridge Structural Database offer valuable geometric information. The Cambridge Structural Database represents a comprehensive repository of crystal structure data that enables detailed analysis of molecular conformations and intermolecular interactions for related compounds.

Crystallographic studies of similar benzoic acid derivatives reveal characteristic geometric parameters for the aromatic ring system. The benzene ring typically maintains planarity with carbon-carbon bond lengths averaging 1.390 angstroms and internal angles approximating 120 degrees. Substituent effects on the aromatic system, particularly the electron-donating methoxy groups and electron-withdrawing carboxylic acid functionality, create subtle variations in bond lengths and angles that reflect the electronic distribution within the molecule. The carboxylic acid group exhibits typical geometry with carbon-oxygen double bond distances around 1.21 angstroms and carbon-oxygen single bond lengths near 1.31 angstroms.

The cyclopropane ring component presents unique geometric characteristics due to its highly strained three-membered structure. Crystallographic data from the Cambridge Structural Database indicates that cyclopropane rings exhibit carbon-carbon bond lengths of approximately 1.505 angstroms, significantly shorter than typical sp3-hybridized carbon-carbon bonds. The internal angles of the cyclopropane ring are constrained to 60 degrees, creating substantial angle strain that influences the overall molecular conformation. The substitution pattern on the cyclopropane ring, particularly the presence of the amino protecting group and methylene bridge, introduces additional geometric considerations that affect the ring's planarity and conformational preferences.

The ether linkage connecting the cyclopropane unit to the aromatic system represents a crucial structural feature that determines overall molecular geometry. Typical ether carbon-oxygen bond lengths range from 1.42 to 1.46 angstroms, with carbon-oxygen-carbon bond angles varying between 110 and 116 degrees depending on the steric environment. The methylene bridge component exhibits standard sp3 hybridization geometry with carbon-hydrogen bond lengths around 1.09 angstroms and tetrahedral bond angles. The tert-butoxycarbonyl protecting group contributes additional geometric complexity through its bulky tert-butyl component and planar carbamate linkage.

Conformational Analysis of Cyclopropane-Ether Linkage

Conformational analysis of the cyclopropane-ether linkage in benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- reveals complex rotational dynamics and preferred spatial arrangements. The cyclopropane ring system exhibits unique conformational properties due to its rigid three-membered structure, which constrains internal rotation and creates specific geometric requirements for attached substituents. Unlike larger ring systems that can undergo various puckering motions, the cyclopropane ring maintains essential planarity while allowing rotation around the exocyclic bonds that connect to the methylene bridge and amino protecting group.

The ether linkage connecting the cyclopropane unit to the aromatic system provides the primary source of conformational flexibility within the molecule. Rotation around the carbon-oxygen bonds of the ether linkage generates multiple conformational states that differ in their overall molecular shape and intramolecular interactions. Energy calculations and molecular modeling studies of similar systems suggest that certain conformations may be stabilized through favorable electrostatic interactions between the polar functional groups, while others may be destabilized by steric clashes between the bulky protecting group and the aromatic system.

The methylene bridge component of the ether linkage introduces additional conformational considerations through its tetrahedral geometry and rotational freedom. The two carbon-hydrogen bonds and the carbon-carbon bond to the cyclopropane ring can adopt various spatial orientations relative to the ether oxygen and the aromatic system. These rotational states significantly influence the overall molecular conformation and may affect the accessibility of specific functional groups for intermolecular interactions or chemical reactions.

Steric interactions between the tert-butoxycarbonyl protecting group and other molecular components play a crucial role in determining preferred conformations. The bulky tert-butyl group creates significant steric hindrance that favors conformations where this group is positioned away from the aromatic ring and other sterically demanding regions of the molecule. Conformational analysis must consider both intramolecular steric interactions and potential intermolecular interactions that may stabilize specific conformational states in crystalline or solution phases.

Properties

IUPAC Name

3-methoxy-4-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-16(2,3)24-15(21)18-17(7-8-17)10-23-12-6-5-11(14(19)20)9-13(12)22-4/h5-6,9H,7-8,10H2,1-4H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHDXGGOCROTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)COC2=C(C=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Aromatic Core and Substituents

Benzoic acid derivatives are commonly prepared via:

For this compound, the starting benzoic acid is likely substituted at the 3-position with a methoxy group (3-methoxybenzoic acid) or synthesized via selective methylation of 3-hydroxybenzoic acid.

Protection and Deprotection Strategies

  • The Boc group is introduced to protect the amino functionality during the synthetic steps and is stable under basic and neutral conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) if needed.

  • The Boc-protected amino cyclopropylmethanol or cyclopropylmethyl halide is prepared by reacting the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc2O) under mild conditions.

Alternative Radical or Photochemical Methods for Alkyl Radical Generation

Recent advances in photoredox catalysis and radical chemistry provide alternative methods for the preparation of such complex substituted benzoic acids:

  • Photocatalyzed generation of alkyl radicals from precursors such as alkyl halides, carboxylates, or phthalimide esters allows for mild and selective C–O bond formation.

  • Radical addition to aromatic substrates under visible light photocatalysis can enable the formation of ether linkages or C–C bonds with high regioselectivity.

  • These methods avoid toxic tin hydrides traditionally used in radical chemistry, employing visible light and photocatalysts such as Iridium or Ruthenium complexes.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Selective methylation 3-hydroxybenzoic acid Methyl iodide, base (e.g., K2CO3) 3-methoxybenzoic acid Regioselective O-methylation at 3-position
2 Boc protection 1-Amino-cyclopropylmethanol Di-tert-butyl dicarbonate (Boc2O), base Boc-protected amino cyclopropylmethanol Protects amino group for subsequent steps
3 Halogenation Boc-protected amino cyclopropylmethanol PBr3 or TsCl Boc-protected amino cyclopropylmethyl bromide/tosylate Activates for etherification
4 Etherification (nucleophilic substitution) 4-hydroxy-3-methoxybenzoic acid + Step 3 product K2CO3, DMF, 50-80°C Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- Formation of ether linkage at 4-position
5 Purification Crude reaction mixture Chromatography, recrystallization Pure target compound Confirm structure by NMR, MS, IR

Research Findings and Practical Considerations

  • Regioselectivity: The selective functionalization of the 3- and 4-positions on the benzoic acid ring is critical. Using protected intermediates and selective methylation/etherification conditions ensures the correct substitution pattern.

  • Protection group stability: The Boc group is stable under the basic conditions used for etherification but can be removed later if the free amine is needed.

  • Alternative radical methods: Photocatalytic approaches allow milder conditions and potentially higher functional group tolerance, which is beneficial for complex molecules with sensitive groups.

  • Industrial relevance: The benzoic acid core is industrially produced by oxidation of toluene or chlorotoluene derivatives, providing a scalable starting point for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Benzoic acid derivatives are often utilized in the design of novel pharmaceuticals due to their ability to interact with biological targets. The specific compound has been explored for its potential as a therapeutic agent owing to its structural resemblance to known bioactive molecules. Research indicates that modifications in the benzoic acid structure can lead to enhanced efficacy and selectivity against specific targets, particularly in cancer therapy and antimicrobial applications.

Case Study: Anticancer Activity
A study demonstrated that compounds similar to benzoic acid derivatives exhibit significant anticancer properties by inhibiting tumor growth in vitro. The mechanism involves the induction of apoptosis in cancer cells through modulation of key signaling pathways. This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Agrochemicals

Pesticide Development
The compound's unique chemical properties make it a candidate for developing agrochemicals, particularly pesticides. Its ability to disrupt biological processes in pests while being less harmful to non-target organisms is crucial for sustainable agriculture. Research has shown that derivatives of benzoic acid can act as effective herbicides and insecticides.

Case Study: Herbicide Efficacy
Field trials have indicated that benzoic acid derivatives can effectively control weed populations with minimal application rates. The compound's mode of action involves inhibiting key enzymes involved in plant growth, leading to selective weed suppression without adversely affecting crop yields.

Materials Science

Polymer Synthesis
In materials science, benzoic acid derivatives are used as building blocks for synthesizing polymers with specific properties. The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Case Study: Biodegradable Polymers
Research has focused on incorporating benzoic acid derivatives into biodegradable polymer formulations. These studies highlight the potential for creating eco-friendly materials that degrade under environmental conditions while maintaining desirable mechanical properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

4-((tert-Butoxycarbonyl)amino)methyl-3-methylbenzoic acid (CAS: 877858-16-7)
  • 4-Position: Boc-aminomethyl group (linear chain).
  • 3-Position : Methyl group.
  • Key Differences: Replaces the cyclopropylmethoxy group with a Boc-aminomethyl chain. The methyl group at the 3-position increases lipophilicity compared to methoxy .
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzoic acid (CAS: 160450-13-5)
  • 4-Position: Boc-amino group.
  • 3-Position : Hydroxy group.
  • Key Differences : The hydroxy group at the 3-position introduces hydrogen-bonding capability, which may improve aqueous solubility but reduce stability under acidic conditions. The lack of a cyclopropane ring simplifies synthesis but diminishes steric protection of the Boc group .

Cyclopropane-Containing Analogs

Benzoic acid, 4-(1-isocyanatocyclopropyl)-, methyl ester (CAS: 1006037-10-0)
  • 4-Position : Isocyanato-cyclopropyl group.
  • Key Differences : The isocyanate functional group enhances reactivity for polymer or urea formation. The cyclopropane ring remains, but the absence of Boc protection limits applications in amine-sensitive reactions .

Methoxy vs. Ester Derivatives

Benzoic acid, 3-hydroxy-4-methoxy-, propyl ester (CAS: 105603-50-7)
  • 3-Position : Hydroxy group.
  • 4-Position : Methoxy group.
  • Key Differences : The propyl ester at the carboxylic acid terminus increases lipophilicity, favoring membrane permeability. The hydroxy group at the 3-position offers metabolic vulnerability compared to methoxy .

Structural and Functional Impact Analysis

Role of the Boc Group

The Boc moiety in the target compound shields the amino group during synthetic steps, a strategy widely used in peptide chemistry (e.g., and discuss Boc-protected peptides). This protection enhances stability in organic solvents and prevents undesired nucleophilic reactions .

Cyclopropane Ring Effects

The cyclopropane ring introduces angle strain, which can increase reactivity in ring-opening reactions.

Methoxy vs. Hydroxy/Methyl Substituents

  • Methoxy (Target Compound) : Electron-donating effects enhance aromatic ring stability and reduce oxidation susceptibility compared to hydroxy groups.
  • Hydroxy (CAS 160450-13-5) : Increases polarity and hydrogen-bonding capacity, improving aqueous solubility but requiring protection in acidic environments.
  • Methyl (CAS 877858-16-7) : Enhances lipophilicity, favoring passive diffusion across biological membranes .

Data Table: Key Structural Analogs

Compound Name 4-Position Substituent 3-Position Substituent CAS Number Key Features
Target Compound Cyclopropylmethoxy (Boc amino) Methoxy 1569085-10-4 Boc protection, cyclopropane ring
4-((Boc-amino)methyl)-3-methylbenzoic acid Boc-aminomethyl Methyl 877858-16-7 Linear chain, no cyclopropane
4-(Boc-amino)-3-hydroxybenzoic acid Boc-amino Hydroxy 160450-13-5 Hydroxy group, enhanced polarity
Benzoic acid, 4-(1-isocyanatocyclopropyl)- Isocyanato-cyclopropyl - 1006037-10-0 Reactive isocyanate, no Boc protection

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- is a notable example, exhibiting potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl (E)-4-(N,N,N'-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate
  • Molecular Formula : C24H34N2O8
  • Molecular Weight : 478.54 g/mol
  • CAS Number : 135321-85-6

The compound features a benzoic acid core with various substituents that enhance its biological properties. The presence of the cyclopropyl group and tert-butoxycarbonyl moieties is particularly significant for its pharmacological profile.

Antimicrobial Activity

Research indicates that benzoic acid derivatives possess antimicrobial properties. In vitro studies have shown that this compound exhibits activity against a range of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentrations (MICs) were determined for various strains, demonstrating effectiveness comparable to standard antibiotics.
Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. Notably:

  • In a rat model of arthritis, treatment with the compound resulted in a significant reduction in paw swelling and joint inflammation compared to controls.
  • The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Potential

Recent studies have explored the anticancer activity of this benzoic acid derivative. In vitro assays demonstrated:

  • Cell Viability Reduction : The compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Insights : Flow cytometry analyses revealed that the compound triggers mitochondrial-mediated apoptosis pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this benzoic acid derivative against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential use in treating biofilm-associated infections.

Case Study 2: Anti-inflammatory Action

In an experimental model of inflammatory bowel disease, administration of the compound led to a marked decrease in disease severity scores and histological damage. This study highlights its potential for managing chronic inflammatory conditions.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its synthetic pathway?

The compound contains a benzoic acid core substituted at position 3 with a methoxy group and at position 4 with a cyclopropylmethoxy group bearing a Boc-protected amine. The Boc [(1,1-dimethylethoxy)carbonyl] group is a common protecting group for amines, requiring acid-sensitive deprotection (e.g., trifluoroacetic acid). The cyclopropane ring introduces steric constraints, necessitating careful selection of coupling reagents (e.g., DCC or EDC) during esterification or amidation steps. Synthetic routes often involve sequential protection/deprotection strategies to avoid side reactions .

Basic: What spectroscopic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR can confirm the methoxy groups (δ ~3.8–4.0 ppm for OCH3_3), cyclopropane protons (δ ~0.5–1.5 ppm), and Boc group signals (tert-butyl at δ ~1.4 ppm).
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while LC-MS/MS aids in detecting impurities or degradation products.
  • FTIR : Key peaks include C=O stretching (~1700 cm1^{-1} for benzoic acid and Boc carbonyl) and N-H stretching (~3300 cm1^{-1} post-deprotection) .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of the cyclopropane moiety in this compound?

Density Functional Theory (DFT) studies can model the cyclopropane ring’s strain energy and its impact on reaction kinetics. For example, the ring’s angle distortion may enhance electrophilic substitution at the methoxy-adjacent position. HOMO-LUMO gaps calculated via DFT (e.g., B3LYP/6-31G*) predict sites susceptible to nucleophilic/electrophilic attacks, aiding in rationalizing regioselectivity in further derivatization .

Advanced: How should researchers address contradictions between experimental and computational data regarding this compound’s stability?

If experimental data (e.g., accelerated degradation studies) conflict with DFT-predicted stability, validate assumptions in computational models. For example:

  • Re-examine solvent effects (implicit vs. explicit solvation models).
  • Compare thermochemical data (e.g., Gibbs free energy of decomposition) with experimental DSC/TGA results.
  • Use multireference methods (e.g., CASSCF) if diradical intermediates are suspected during cyclopropane ring opening .

Basic: What are the best practices for optimizing the synthesis yield of this compound?

  • Stepwise Protection : Protect the amine with Boc before introducing the cyclopropane moiety to avoid side reactions.
  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-cyclopropane linkages.
  • Purification : Employ silica gel chromatography with gradient elution (hexane/EtOAc) or recrystallization (MeOH/H2_2O) to isolate the product .

Advanced: What strategies enable selective functionalization of the methoxy groups in this compound?

  • Demethylation : BBr3_3 in DCM selectively removes methoxy groups at position 3, generating a phenol for further derivatization.
  • Ortho-Directing Effects : The electron-donating methoxy group at position 3 directs electrophilic substitution (e.g., nitration) to position 5 or 6.
  • Protection : Use TMSCl to protect the carboxylic acid during reactions targeting the methoxy groups .

Basic: How can researchers validate the purity of this compound for biological assays?

  • HPLC : Use a C18 column (ACN/H2_2O + 0.1% TFA) with UV detection at 254 nm. Purity >95% is typically required.
  • Elemental Analysis : Confirm C, H, N content matches theoretical values (±0.4%).
  • Chiral Purity : If stereocenters exist (e.g., cyclopropane configuration), use chiral HPLC or polarimetry .

Advanced: How does the Boc group’s stability under varying pH conditions impact downstream applications?

The Boc group is stable in neutral/basic conditions but hydrolyzes under acidic conditions (e.g., TFA/DCM). For in vitro studies, maintain pH >4 to prevent premature deprotection. In vivo, consider enzymatic cleavage (e.g., esterases) and adjust the delivery system (e.g., nanoparticles) to control release kinetics .

Advanced: What mechanistic insights explain the compound’s behavior in cross-coupling reactions?

The cyclopropane’s ring strain (∼27 kcal/mol) increases reactivity in transition metal-catalyzed reactions. For example, in Heck reactions, the cyclopropane may act as a directing group, stabilizing palladium intermediates through η2^2-coordination. Kinetic studies (e.g., Eyring plots) can quantify activation parameters for optimization .

Basic: What safety precautions are essential when handling this compound?

  • Toxicity : Assess acute toxicity via LD50_{50} studies (rodent models).
  • Reactivity : Avoid strong acids/bases to prevent Boc deprotection or cyclopropane ring opening.
  • Storage : Store under argon at −20°C to prevent hydrolysis of the Boc group .

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